molecular formula C10H10F2O B1404342 1-(3,5-Difluorophenyl)cyclobutanol CAS No. 1395282-03-7

1-(3,5-Difluorophenyl)cyclobutanol

Cat. No.: B1404342
CAS No.: 1395282-03-7
M. Wt: 184.18 g/mol
InChI Key: WWWSPKQHCFOAAC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)cyclobutanol typically involves several steps, starting with the preparation of the cyclobutanol ring followed by the introduction of the 3,5-difluorophenyl group. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the intramolecular pinacol-type reductive coupling can be employed to form the cyclobutanol ring . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)cyclobutanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclobutanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)cyclobutanol can be compared with other cyclobutane derivatives and fluorinated phenyl compounds. Similar compounds include:

  • 1-(3,4-Difluorophenyl)cyclobutanol
  • 1-(2,5-Difluorophenyl)cyclobutanol
  • 1-(3,5-Difluorophenyl)cyclopentanol

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWSPKQHCFOAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (1.0 equiv.) in THF (0.26 M) under Ar was added Mg turnings (1.6 equiv.). A reflux condenser was attached and the solution was submerged in a 90° C. oil bath and refluxed for two hours. The cyclobutanone (1.0 equiv.) was added in THF via syringe. The solution was left stirring at rt under Ar for 5 hrs. The reaction solution was quenched by addition of NH4Cl(sat) and the solution was extracted with EtOAc, washed with NaCl(sat), dried over MgSO4, filtered, concentrated and purified by ISCO SiO2 chromatography (0-100% EtOAc/n-heptanes gradient) to yield 1-(3,5-difluorophenyl)cyclobutanol in 54% yield. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.69-1.83 (m, 1 H), 2.03-2.13 (m, 1 H), 2.31-2.43 (m, 2 H), 2.45-2.56 (m, 2 H), 6.71 (tt, J=8.80, 2.35 Hz, 1 H), 6.98-7.07 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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